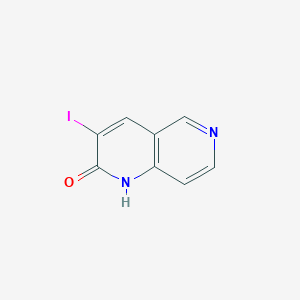
3-iodo-1,6-naphthyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-iodo-1,6-naphthyridin-2(1H)-one: is a heterocyclic organic compound that belongs to the naphthyridine family. This compound is characterized by the presence of an iodine atom at the third position and a keto group at the second position of the naphthyridine ring. The naphthyridine ring system is a fused bicyclic structure consisting of two pyridine rings. The unique structural features of this compound make it an interesting subject for research in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1,6-naphthyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the iodination of 1,6-naphthyridin-2(1H)-one. This can be done using iodine and an oxidizing agent such as potassium iodate or sodium hypochlorite in an acidic medium. The reaction typically proceeds under mild conditions and yields the desired product with good selectivity.
Another approach involves the cyclization of appropriate precursors. For example, starting from 2-aminopyridine and 3-iodopyridine, a series of condensation and cyclization reactions can be employed to construct the naphthyridine ring system with the iodine substituent at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, can help achieve high purity and yield of the final product.
化学反应分析
Types of Reactions
3-iodo-1,6-naphthyridin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The keto group can be reduced to a hydroxyl group, or the compound can undergo oxidation to form more complex structures.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom under basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the keto group.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products
Substitution Products: Depending on the nucleophile, products such as 3-azido-1,6-naphthyridin-2(1H)-one or 3-cyano-1,6-naphthyridin-2(1H)-one can be formed.
Reduction Products: Reduction of the keto group yields 3-iodo-1,6-naphthyridin-2-ol.
Coupling Products: Coupling reactions can produce various biaryl or alkyne-substituted naphthyridine derivatives.
科学研究应用
Chemistry
In chemistry, 3-iodo-1,6-naphthyridin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its reactivity, particularly in substitution and coupling reactions, makes it valuable for constructing diverse chemical libraries for drug discovery and materials science.
Biology and Medicine
In medicinal chemistry, derivatives of this compound have been investigated for their potential as therapeutic agents. These compounds may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. The presence of the iodine atom can enhance the compound’s ability to interact with biological targets, making it a promising scaffold for drug development.
Industry
In the industrial sector, this compound and its derivatives can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes. The compound’s unique electronic properties make it suitable for applications in optoelectronics and nanotechnology.
作用机制
The mechanism of action of 3-iodo-1,6-naphthyridin-2(1H)-one depends on its specific application. In biological systems, the compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites or interfere with DNA replication by intercalating into the DNA strands.
相似化合物的比较
Similar Compounds
- 3-chloro-1,6-naphthyridin-2(1H)-one
- 3-bromo-1,6-naphthyridin-2(1H)-one
- 3-fluoro-1,6-naphthyridin-2(1H)-one
Comparison
Compared to its halogenated analogs, 3-iodo-1,6-naphthyridin-2(1H)-one exhibits unique reactivity due to the larger size and higher polarizability of the iodine atom. This can influence the compound’s chemical behavior, such as its ability to participate in coupling reactions or its interaction with biological targets. The iodine substituent may also enhance the compound’s electronic properties, making it more suitable for certain applications in materials science and optoelectronics.
属性
分子式 |
C8H5IN2O |
|---|---|
分子量 |
272.04 g/mol |
IUPAC 名称 |
3-iodo-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C8H5IN2O/c9-6-3-5-4-10-2-1-7(5)11-8(6)12/h1-4H,(H,11,12) |
InChI 键 |
UXJOCUBEPDXIKR-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC2=C1NC(=O)C(=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



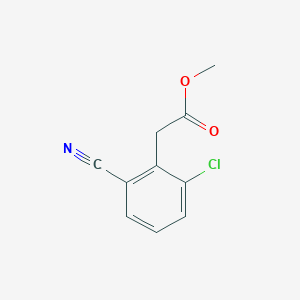
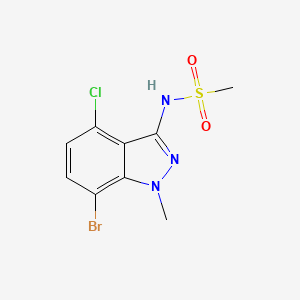
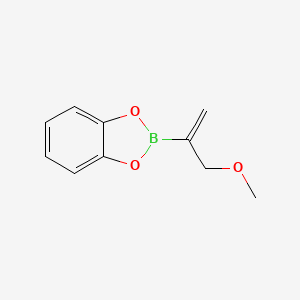
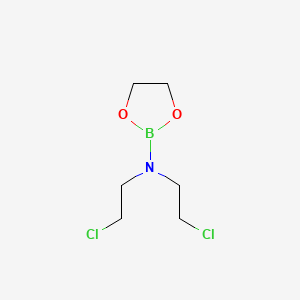


![6-Chloro-3-methylbenzo[b]thiophene](/img/structure/B13989365.png)

![8-Bromo-4-methylene-3,4-dihydro-1H-pyrano[4,3-C]pyridine](/img/structure/B13989373.png)
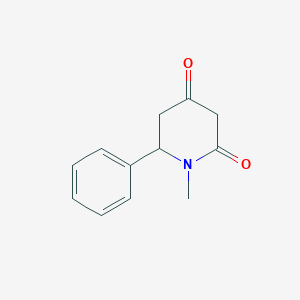
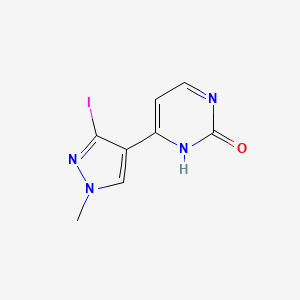
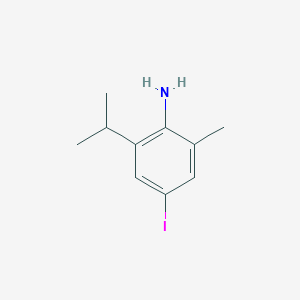
![4,4'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(N,N-diethylaniline)](/img/structure/B13989383.png)
